molecular formula C11H8F3NO B2833904 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-59-5

1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole

Cat. No.: B2833904
CAS No.: 259269-59-5
M. Wt: 227.186
InChI Key: FSBIDJMDDPVPJA-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Heterocyclic Scaffold in Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. numberanalytics.comalliedacademies.org Its unique electronic structure and versatile reactivity have established it as a critical component in various fields.

Foundational Role in Organic Synthesis

The pyrrole skeleton is a fundamental building block in the synthesis of a vast array of more complex molecules. numberanalytics.comacs.org Classic reactions such as the Paal-Knorr and Knorr pyrrole syntheses provide reliable methods for constructing the pyrrole ring from acyclic precursors. wikipedia.org Due to its electron-rich nature, the pyrrole ring readily undergoes electrophilic substitution, allowing for precise functionalization at various positions. This reactivity makes pyrrole derivatives invaluable intermediates in multi-step syntheses, including the total synthesis of complex natural products like chlorophyll. acs.orgnih.gov The versatility of the pyrrole scaffold allows chemists to use it as a rigid framework upon which to build diverse and complex molecular architectures. nih.gov

Emergence in Materials Science and Optoelectronic Applications

In the realm of materials science, pyrrole has gained prominence as the monomer for polypyrrole, one of the first and most studied conducting polymers. wikipedia.org This has paved the way for the development of a wide range of pyrrole-containing materials with tailored optoelectronic properties. rsc.orgresearchgate.net π-Conjugated polymers that incorporate the electron-rich pyrrole unit have been extensively investigated for their potential in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. acs.orgrsc.org The ability to modify the substituents on the pyrrole ring allows for fine-tuning of the material's electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, which are critical for device performance. rsc.orgnih.gov

Relevance in Chemical Biology and Medicinal Chemistry Scaffold Design

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. alliedacademies.orgmdpi.com This heterocycle is a key component of many natural products and pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.govekb.eg Marketed drugs such as atorvastatin (B1662188) (a lipid-lowering agent), ketorolac (B1673617) (an anti-inflammatory), and sunitinib (B231) (an anticancer agent) all feature a pyrrole core, underscoring its importance in drug design. wikipedia.org Its ability to participate in hydrogen bonding and π-stacking interactions, combined with its relatively rigid structure, makes it an ideal scaffold for presenting pharmacophoric groups to biological targets. rsc.orgbiolmolchem.com

Strategic Incorporation of Fluorinated Phenyl Moieties

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in modern chemistry, particularly in the design of pharmaceuticals and agrochemicals. nih.gov These groups can dramatically alter a molecule's physicochemical and biological properties.

Influence of Trifluoromethoxy and Trifluoromethyl Groups on Molecular Design Principles

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are two of the most important fluorinated substituents used in molecular design. mdpi.comnih.gov While both are strongly electron-withdrawing and highly lipophilic, they confer distinct properties to a parent molecule. nih.govontosight.ai

The -CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. wikipedia.org Its high electronegativity can modulate the acidity or basicity of nearby functional groups and influence ligand-receptor binding interactions. mdpi.com

The -OCF₃ group is one of the most lipophilic substituents available to chemists, even more so than the -CF₃ group. nih.gov This high lipophilicity can significantly improve a compound's ability to cross biological membranes. mdpi.comresearchgate.net The trifluoromethoxy group is also metabolically robust and can serve as a bioisostere for other groups, helping to fine-tune a molecule's properties to optimize its function. nih.gov

PropertyHydrogen (-H)Methyl (-CH₃)Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity Parameter (π) 0.000.560.881.04
Electronic Effect (Hammett σₚ) 0.00-0.17 (Donating)0.54 (Withdrawing)0.35 (Withdrawing)
Relative Size (van der Waals radius) SmallMediumLargeVery Large
Metabolic Stability LowLow-MediumHighHigh

Data compiled from various sources on substituent effects in medicinal chemistry. nih.govmdpi.com

Rationale for Investigating Ortho-Substituted N-Arylpyrroles such as 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole

The specific placement of a substituent on the N-aryl ring is a critical design element. The investigation of ortho-substituted N-arylpyrroles, such as this compound, is driven by the chemical principle of atropisomerism . wikipedia.orgnih.gov

Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org In N-arylpyrroles, the bond connecting the phenyl ring to the pyrrole nitrogen can exhibit restricted rotation if there are sufficiently bulky groups at the ortho positions of the phenyl ring. researchgate.netresearchgate.net The large steric profile of the trifluoromethoxy group at the 2-position can create a significant energy barrier to rotation, high enough to allow for the isolation of individual, stable rotational isomers (rotamers) at room temperature. wikipedia.org

This phenomenon gives rise to axial chirality, where the molecule is chiral despite lacking a traditional stereocenter. nih.gov Axially chiral N-arylpyrroles are of immense interest as they can be used as chiral ligands in asymmetric catalysis or as unique molecular probes in chemical biology and drug discovery. researchgate.netresearchgate.net Therefore, the rationale for investigating this compound is to explore the synthesis and properties of a potentially atropisomeric system, leveraging the unique steric and electronic features of the ortho-trifluoromethoxy group to create a stable, chiral molecular scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-5-9(10)15-7-3-4-8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBIDJMDDPVPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Trifluoromethoxy Phenyl 1h Pyrrole and Its Analogues

Foundational Pyrrole (B145914) Synthesis Strategies

Several classical methods for pyrrole ring formation have been adapted for the synthesis of N-arylpyrroles. These foundational strategies typically involve the condensation of a primary amine with a 1,4-dicarbonyl compound or a suitable precursor.

Adaptations of the Paal-Knorr Condensation for N-Arylpyrroles

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of a 1,4-diketone with a primary amine, often under acidic conditions, to form the corresponding N-substituted pyrrole. organic-chemistry.org

The mechanism for the pyrrole synthesis was investigated and is believed to proceed through the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. Subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out under protic or Lewis acidic conditions. wikipedia.org While the Paal-Knorr reaction is versatile, it can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.in

A notable application of this method for a structurally related compound is the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole. This compound was prepared in a 76% yield from 2,5-hexanedione (B30556) and 4-trifluoromethoxyaniline, demonstrating the utility of the Paal-Knorr reaction for constructing N-arylpyrroles with trifluoromethoxy substituents. nih.gov This precedent suggests that 2-(trifluoromethoxy)aniline (B52511) could similarly be used to synthesize the corresponding 2-substituted analogue.

Adaptations of the Paal-Knorr Condensation
ReactantsConditionsProductKey Features
1,4-Diketone and Primary AmineProtic or Lewis acidic conditionsN-Substituted PyrroleRobust and widely used method for pyrrole synthesis. wikipedia.org
2,5-Hexanedione and 4-TrifluoromethoxyanilineNot specified1-(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrroleDemonstrates applicability for trifluoromethoxy-substituted anilines with a 76% yield. nih.gov

Utilization of Modified Clauson-Kaas Methods for N-Phenylpyrrole Derivatives

The reaction mechanism is thought to involve the acid-catalyzed ring-opening of the 2,5-dialkoxytetrahydrofuran to form a carbocation, which is then attacked by the primary amine. beilstein-journals.org Subsequent steps involving proton rearrangement and elimination of alcohol lead to the formation of the pyrrole ring. beilstein-journals.org This method has been successfully applied to a wide range of aromatic amines, with electron-donating groups on the aniline (B41778) generally leading to faster reactions and higher yields, while electron-withdrawing groups can deactivate the arylamine and result in moderate yields. beilstein-journals.org

Knorr-Type and Hantzsch-Type Pyrrole Syntheses in Related Systems

While the Paal-Knorr and Clauson-Kaas reactions are the most direct methods for N-arylpyrrole synthesis from an amine and a four-carbon unit, other classical pyrrole syntheses, such as the Knorr and Hantzsch methods, are also noteworthy in the broader context of pyrrole chemistry.

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. Due to the propensity of α-amino-ketones to self-condense, they are typically prepared in situ.

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. This method allows for the construction of highly substituted pyrroles.

Although these methods are less commonly employed for the direct synthesis of simple 1-arylpyrroles compared to the Paal-Knorr and Clauson-Kaas approaches, they offer valuable pathways to more complex, substituted pyrrole systems that can be subsequently modified.

Directed Approaches to 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole Scaffolds

More direct and modern synthetic strategies for this compound involve either building the pyrrole ring onto a pre-existing trifluoromethoxyaniline core or by coupling the trifluoromethoxyphenyl group to a pre-formed pyrrole ring.

Synthesis from Trifluoromethoxyaniline Precursors via Chain Heterocyclization

As exemplified by the Paal-Knorr synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole, the most straightforward approach to the target molecule and its analogues is the condensation of the appropriately substituted trifluoromethoxyaniline with a 1,4-dicarbonyl compound. nih.gov In the case of the parent this compound, this would involve the reaction of 2-(trifluoromethoxy)aniline with succinaldehyde (B1195056) or a synthetic equivalent. This "chain heterocyclization" approach, where the heterocyclic ring is built upon the aniline precursor, is often efficient and atom-economical.

Catalytic Functionalization and Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds and has seen continuous development with the introduction of increasingly active and versatile catalyst systems. wikipedia.orgorganic-chemistry.org In principle, this compound could be synthesized by the palladium-catalyzed coupling of pyrrole with 1-halo-2-(trifluoromethoxy)benzene.

The Ullmann condensation is a copper-catalyzed reaction that also enables the formation of C-N bonds between aryl halides and amines. wikipedia.org While traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, modern variations utilize soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This method, particularly the Goldberg reaction variant for C-N coupling, serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org The synthesis of the target compound could therefore be envisioned via the copper-catalyzed coupling of pyrrole with an appropriate 2-(trifluoromethoxy)phenyl halide.

Catalytic C-N Coupling Reactions
Reaction NameCatalystReactantsKey Features
Buchwald-Hartwig AminationPalladium-basedAryl Halide/Triflate and AmineVersatile and widely used for C-N bond formation under relatively mild conditions. wikipedia.orgorganic-chemistry.org
Ullmann Condensation (Goldberg Reaction)Copper-basedAryl Halide and AmineAn alternative to palladium-catalyzed methods, with modern protocols allowing for milder conditions. wikipedia.org

Advanced Synthetic Protocols and Cascade Reactions

Cascade reactions offer an efficient means of building molecular complexity from simple starting materials in a single pot, avoiding the isolation of intermediates. researchgate.net A notable example is the one-pot nitro-Mannich/hydroamination cascade for the direct synthesis of 2,5-disubstituted pyrroles. rsc.org This process is achieved through a combination of base and gold catalysis. rsc.orgsemanticscholar.org

The reaction proceeds between p-toluenesulfonyl protected imines and 4-nitrobut-1-yne, yielding the desired pyrrole structures in yields up to 86%. rsc.orgsemanticscholar.org This methodology has also been extended to the highly enantioselective preparation of trisubstituted pyrrolidine (B122466) derivatives by combining asymmetric bifunctional organocatalysis with gold-catalyzed allene (B1206475) hydroamination. researchgate.netnih.gov While this latter example produces pyrrolidines, the underlying cascade strategy highlights a powerful approach for constructing highly substituted five-membered nitrogen heterocycles. researchgate.net

The synthesis of fused pyrrole systems from 1-arylpyrrole precursors is a valuable strategy for creating complex, polycyclic heteroaromatic structures. One-pot annulative π-extension of 1-arylpyrroles can be achieved via successive palladium-catalyzed direct arylations with 1,2-dihalobenzenes. This approach has been successfully employed in the synthesis of pyrrolo[1,2-f]phenanthridines. The reaction conditions, including the choice of base, solvent, and ligand, are crucial for achieving high yields and controlling product distribution. For instance, potassium acetate (B1210297) (KOAc) was identified as an effective base for this transformation, while others like cesium carbonate were found to be ineffective.

Stereoselective Synthesis and Atropisomerism in N-Arylpyrrole Systems

The enantioselective synthesis of N-aryl pyrroles has gained significant attention due to their potential application as chiral ligands and synthetic intermediates. researchgate.net The restricted rotation around the C-N bond in sterically hindered N-aryl systems can lead to atropisomerism, a form of axial chirality.

A significant development in this area is the synthesis of a new family of atropisomeric amino alcohols based on a 1-phenylpyrrole (B1663985) backbone. An efficient synthetic route has been established, starting from the optically active precursor 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid. The synthesis leverages the different reactivities of the two carboxylic acid groups on the precursor molecule to achieve selective transformations.

The chemical structures of the key intermediates in this synthesis have been confirmed through spectroscopic methods and single-crystal X-ray diffraction. These novel amino alcohols have demonstrated practical utility as catalysts in asymmetric synthesis. For example, they have been successfully applied as catalysts for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, showcasing their potential in promoting stereoselective reactions.

Optical Resolution Techniques for Atropisomeric Carboxylic Acids such as 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and their separation into single enantiomers is a significant challenge in synthetic chemistry. nii.ac.jp For dicarboxylic acids like 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, which exhibit stable atropisomerism, optical resolution is a key step to access enantiomerically pure forms. researchgate.net These separated enantiomers are valuable starting materials for synthesizing new chiral ligands and other complex molecules. nih.gov

Diastereoisomeric Salt Formation and Separation

A widely employed and reliable method for resolving racemic acids and bases is the formation of diastereomeric salts. nii.ac.jplibretexts.org This classical resolution technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, possess different physical and chemical properties, such as solubility. nii.ac.jpacs.org This difference in solubility allows for their separation through methods like fractional crystallization. nii.ac.jplibretexts.org

In the case of 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, an efficient resolution has been developed using methyl (R)-2-phenylglycinate as the chiral resolving agent. researchgate.netresearchgate.net When the racemic dicarboxylic acid is treated with this resolving agent, two diastereomeric salts are formed. These salts can then be separated based on their differential solubility in a given solvent system. researchgate.net After separation, the chiral resolving agent is removed to yield the individual, optically pure enantiomers of the dicarboxylic acid. nii.ac.jp The efficiency of such resolutions can be determined using techniques like 19F NMR spectroscopy with a chiral complexing agent like β-cyclodextrin. researchgate.netscispace.com

The choice of resolving agent and solvent is critical for successful separation. Chiral amines such as brucine, strychnine, and quinine (B1679958) are commonly used for resolving chiral acids due to their availability as naturally occurring, enantiomerically pure bases. libretexts.org The separation process often involves repeated crystallization steps to enhance the optical purity of the less-soluble diastereomeric salt. nii.ac.jp

Table 1: Resolution of (±)-1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid

Resolving Agent Technique Outcome Reference
Methyl (R)-2-phenylglycinate Diastereomeric Salt Crystallization Efficient separation of optical isomers. researchgate.netresearchgate.net
Second Order Asymmetric Transformation for Enhanced Enantiopurity

Second-Order Asymmetric Transformation (SOAT) is a powerful technique that can significantly improve the yield and enantiopurity of a desired enantiomer beyond the 50% theoretical maximum of classical resolution. acs.org This method is applicable when the enantiomers of the target compound can rapidly interconvert (racemize) under the resolution conditions. acs.org

The process combines the separation of diastereomeric salts with the in situ racemization of the undesired enantiomer in the solution phase. acs.org As the less soluble diastereomeric salt of the desired enantiomer crystallizes, the concentration of that enantiomer in the solution decreases. According to Le Chatelier's principle, the equilibrium between the two enantiomers shifts, causing the more soluble, undesired enantiomer to convert into the desired one to restore the racemic equilibrium. acs.org This dynamic process allows for a theoretical yield of up to 100% for a single enantiomer from the initial racemic mixture.

For the resolution of compounds like 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, a highly efficient second-order asymmetric transformation has been reported in the context of a reciprocal resolution involving racemic methyl 2-phenylglycinate and the pure enantiomer of the atropisomeric carboxylic acid. researchgate.netresearchgate.net This demonstrates the applicability of SOAT to enhance the efficiency of separating atropisomers within this class of compounds. researchgate.netresearchgate.net

Table 2: Conceptual Enhancement of Enantiopurity via SOAT

Process Stage Description % Yield of Desired Enantiomer (Theoretical)
Initial State Racemic mixture of the carboxylic acid. 50%
Classical Resolution Separation of diastereomers without racemization. ≤ 50%

Reactivity and Derivatization Strategies for 1 2 Trifluoromethoxy Phenyl 1h Pyrrole Derivatives

Regioselective Functionalization of the Pyrrole (B145914) and Phenyl Rings

Achieving regioselectivity is paramount when functionalizing the 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole scaffold. The electronic properties of the pyrrole and the substituted phenyl ring dictate the preferred sites of reaction. The pyrrole ring is highly activated towards electrophilic substitution, primarily at the C2 and C5 positions. In contrast, the phenyl ring is influenced by the electron-withdrawing trifluoromethoxy group and the N-pyrrole substituent, which can direct reactions to specific positions on the phenyl ring.

Selective Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)

Halogenation serves as a critical entry point for further derivatization, providing a handle for subsequent cross-coupling or organometallic reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds under mild conditions. researchgate.net For N-arylpyrroles, electrophilic bromination typically occurs preferentially on the electron-rich pyrrole ring.

Studies on the bromination of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole have shown that highly regioselective mono-, di-, and tribrominations can be achieved with NBS under mild conditions. researchgate.net The reaction of this compound with one equivalent of NBS would be expected to yield the 2-bromo or 5-bromo derivative as the major product due to the high electron density at these positions. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides, enabling efficient halogenation without the need for additional catalysts. organic-chemistry.orgresearchgate.net This method has proven effective for a broad range of arenes and heterocycles, suggesting its applicability to the target molecule for achieving high yields and selectivity. organic-chemistry.org

The reaction conditions, such as solvent and temperature, can be tuned to control the degree of halogenation. For instance, sequential one-pot halogenations can be performed to introduce multiple halogen atoms if desired. organic-chemistry.org

Table 1: Representative Conditions for Selective Bromination of N-Arylpyrrole Analogs

ReagentSolventTemperatureOutcome
N-Bromosuccinimide (NBS)Dichloromethane (DCM)Room TemperaturePredominantly C2/C5-monobromination
N-Bromosuccinimide (NBS)Hexafluoroisopropanol (HFIP)Room TemperatureEfficient and regioselective monobromination
N-Iodosuccinimide (NIS)AcetonitrileRoom TemperatureC2/C5-Iodination
N-Chlorosuccinimide (NCS)Hexafluoroisopropanol (HFIP)Room TemperatureC2/C5-Chlorination

This table is illustrative and based on general reactivity patterns of N-arylpyrroles.

Organometallic Transformations via Halogen/Metal Exchange or Directed Metalation

Once halogenated, the this compound derivatives can be converted into valuable organometallic intermediates. Halogen/metal exchange, typically using organolithium reagents like n-butyllithium (BuLi) at low temperatures, can transform a C-Br or C-I bond into a C-Li bond. This lithiated species is a potent nucleophile, ready for reaction with a variety of electrophiles.

Alternatively, directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization of the phenyl ring. baranlab.org In this approach, a directing metalation group (DMG) coordinates to the organolithium reagent, guiding deprotonation to an adjacent ortho position. harvard.edu For this compound, the trifluoromethoxy group or the pyrrole nitrogen could potentially act as a DMG, directing lithiation to specific positions on the phenyl ring. Research on 1-(substituted phenyl)-1H-pyrroles has explored the directing effects of various substituents on the phenyl ring, allowing for selective functionalization. researchgate.netresearchgate.net The use of strong bases like BuLi in the presence of chelating agents such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is common in these transformations. baranlab.orgresearchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The functionalized derivatives obtained from halogenation and organometallic transformations are key precursors for building molecular complexity through bond-forming reactions.

Derivatization through C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly prominent. tcichemicals.commdpi.com A halogenated this compound derivative can be readily coupled with a wide range of aryl or vinyl boronic acids or esters. nih.govnih.gov This strategy allows for the modular synthesis of biaryl and other conjugated systems.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water or DME. nih.govmdpi.com The versatility of the Suzuki-Miyaura reaction tolerates a broad spectrum of functional groups, making it a robust method for late-stage diversification. nih.gov

Table 2: Typical Suzuki-Miyaura Coupling Reaction Parameters

Halogenated SubstrateCoupling PartnerCatalyst (mol%)BaseSolventYield (%)
2-Bromo-1-arylpyrrolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O>85
5-Bromo-1-arylpyrrole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O>90
3-Iodo-1-arylpyrroleVinylboronic acid pinacol (B44631) esterPd(OAc)₂/SPhos (2)K₃PO₄Toluene>80

This table presents generalized conditions based on literature for analogous Suzuki-Miyaura couplings of halogenated pyrroles. nih.govnih.gov

Nucleophilic Additions to Reactive Pyrrole Moieties (e.g., Maleimide (B117702) Derivatives)

While often undergoing electrophilic substitution, the pyrrole ring can also act as a nucleophile in certain contexts, particularly in conjugate addition reactions. The Michael addition of pyrroles to electron-deficient alkenes, such as N-substituted maleimides, is a well-established method for forming C-C bonds at the C2 position of the pyrrole. rsc.orgnih.gov

This reaction typically proceeds under acidic or Lewis acidic catalysis to activate the maleimide electrophile. The resulting succinimide (B58015) derivatives are valuable scaffolds in medicinal chemistry. nih.govmdpi.com The reaction of this compound with an N-aryl or N-alkyl maleimide would lead to the corresponding 3-(1-[2-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl)succinimide derivative. Organocatalytic methods employing chiral primary amines have also been developed to achieve enantioselective Michael additions of aldehydes to maleimides, highlighting the advanced synthetic potential of this reaction class. nih.gov

Synthesis of Complex Architectures and Conjugates

The derivatization strategies outlined above can be employed in a sequential and combinatorial fashion to construct complex molecular architectures and conjugates based on the this compound core. For instance, a multi-step sequence could involve:

Regioselective bromination of the pyrrole ring at the C5 position.

A Suzuki-Miyaura coupling at the C5-bromo position to introduce a new aryl or heteroaryl substituent.

Directed ortho-metalation of the phenyl ring, followed by quenching with an electrophile to install a functional group ortho to the pyrrole nitrogen.

Further elaboration of the newly introduced functional group to build fused ring systems or link to other molecular entities. nih.gov

Through such strategic combinations of reactions, a diverse library of compounds can be generated from a single starting material. This approach is fundamental to diversity-oriented synthesis, enabling the exploration of chemical space in the search for new materials and therapeutic agents. alliedacademies.orgnih.gov The synthesis of fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, often relies on the initial functionalization of the core pyrrole structure. nih.gov

Preparation of Multifunctionalized N-Phenylpyrrole Derivatives

The introduction of various functional groups onto the pyrrole core is a critical step in the synthesis of more complex molecular architectures. For N-arylpyrroles, the regioselectivity of these reactions is a key consideration.

Electrophilic Substitution:

Derivatization via a Pre-functionalized Pyrrole Ring:

An alternative approach to multifunctionalized N-phenylpyrroles involves the derivatization of an already substituted pyrrole core. Research on the related compound, 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrole, demonstrates the feasibility of this strategy. nih.gov In this case, the pyrrole is first functionalized at the 3-position via chloroacylation to introduce a reactive handle. This intermediate can then undergo nucleophilic substitution with various N-, O-, and S-nucleophiles to afford a diverse range of derivatives. nih.gov This method allows for the controlled introduction of functionality at a specific position on the pyrrole ring.

A general scheme for this approach, adapted for the title compound, is presented below:

Table 1: Hypothetical Derivatization of this compound-3-carbaldehyde
ReactantReagents and ConditionsProduct TypePotential Functional Groups
Various Nucleophiles (e.g., amines, alcohols, thiols)Appropriate solvent, base (if necessary), varying temperaturesSubstituted ethyl ketones-NR2, -OR, -SR
Thioamides/ThioureasEthanol, refluxThiazole-substituted pyrrolesThiazole ring with various substituents

Derivatization Strategies for Pyrrole-Containing Polycyclic Systems

The fusion of the pyrrole ring to other cyclic systems is a powerful strategy for generating novel polycyclic and heterocyclic compounds. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to significant increases in molecular complexity.

Intramolecular Cyclization Reactions:

One common approach involves the intramolecular cyclization of a suitably functionalized N-arylpyrrole. For instance, N-alkyne-substituted pyrrole derivatives can undergo electrophilic or nucleophilic cyclization to form fused ring systems. nih.gov In the context of this compound, introducing an alkyne or another reactive group at the 2-position of the pyrrole ring could enable an intramolecular reaction with the ortho-position of the N-phenyl ring to construct a new fused ring.

Metal-Catalyzed Cross-Coupling Reactions:

Modern cross-coupling methodologies offer versatile pathways to pyrrole-containing polycyclic systems. A pre-functionalized pyrrole, for example, a borylated or halogenated derivative, can be coupled with a suitably functionalized aromatic partner. nih.gov A hypothetical strategy for the synthesis of a polycyclic system from this compound could involve the initial C-H borylation of the pyrrole ring, followed by a Suzuki cross-coupling reaction with an ortho-haloaryl compound. Subsequent intramolecular cyclization would then yield the desired polycyclic framework.

Table 2: Potential Strategies for Polycyclic System Synthesis
StrategyKey IntermediateReaction TypeResulting Polycyclic System
Intramolecular Electrophilic Cyclization2-Alkynyl-1-[2-(trifluoromethoxy)phenyl]-1H-pyrroleElectrophilic attack of the alkyne on the phenyl ringPyrrolo[1,2-a]quinoline derivative
Intramolecular Heck Reaction2-Vinyl-1-[2-(bromo)phenyl]-1H-pyrrole derivativePalladium-catalyzed C-C bond formationFused pyrrolo-phenanthridine system

While the specific reactivity of this compound remains an area for further investigation, the principles of pyrrole chemistry and the derivatization strategies outlined above provide a solid foundation for predicting its behavior and designing synthetic routes to novel and complex molecules. The interplay of the electron-rich pyrrole core and the electronically and sterically demanding 2-(trifluoromethoxy)phenyl substituent will undoubtedly lead to interesting and potentially useful chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 1 2 Trifluoromethoxy Phenyl 1h Pyrrole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the protons on the pyrrole (B145914) ring and the phenyl ring.

The protons of the pyrrole ring typically appear as two multiplets. The protons at the C2 and C5 positions (α-protons) are electronically equivalent in unsubstituted pyrrole, as are the protons at the C3 and C4 positions (β-protons). hmdb.ca In 1-substituted pyrroles, this symmetry is maintained, leading to two distinct signals, each integrating to two protons. chemicalbook.comresearchgate.net The α-protons generally resonate at a slightly downfield (higher ppm) chemical shift compared to the β-protons due to the proximity of the electronegative nitrogen atom. chemicalbook.comspectrabase.com For 1-phenylpyrrole (B1663985), the α-protons appear around 7.08 ppm and the β-protons around 6.34 ppm. chemicalbook.com

The protons on the 2-(trifluoromethoxy)phenyl substituent will exhibit a more complex pattern due to spin-spin coupling and the influence of the trifluoromethoxy group. The aromatic protons of the phenyl ring typically resonate in the range of 7.0-8.0 ppm. The specific chemical shifts and splitting patterns depend on their position relative to the trifluoromethoxy group and the pyrrole ring. The electron-withdrawing nature of the trifluoromethoxy group will influence the electron density around the adjacent protons, causing shifts in their resonance frequencies.

Table 1: Representative ¹H NMR Spectral Data for 1-Arylpyrrole Analogues Note: Data is compiled from analogous structures to predict the spectrum for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole H-2, H-5 ~7.1 Triplet (t) ~2.2
Pyrrole H-3, H-4 ~6.4 Triplet (t) ~2.2
Phenyl H-3' ~7.5-7.6 Multiplet (m) -
Phenyl H-4' ~7.4-7.5 Multiplet (m) -
Phenyl H-5' ~7.4-7.5 Multiplet (m) -
Phenyl H-6' ~7.6-7.7 Multiplet (m) -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The pyrrole ring carbons are expected to show two signals: one for the α-carbons (C2, C5) and one for the β-carbons (C3, C4). For 1-phenylpyrrole, these signals appear at approximately 122 ppm and 110 ppm, respectively. The phenyl ring will display six distinct signals due to the substituent, with the carbon attached to the nitrogen (ipso-carbon) appearing around 140 ppm.

The trifluoromethoxy group significantly influences the chemical shifts of the carbon atoms it is attached to and those nearby. The carbon of the -OCF₃ group itself is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 250-300 Hz. rsc.orgresearchgate.net This carbon signal is often observed in the aromatic region of the spectrum. researchgate.net The aromatic carbon directly bonded to the trifluoromethoxy group (C2') will also be affected by coupling to the fluorine atoms (²JCF), which can cause splitting or broadening of the signal. rsc.org The chemical shift of the CF₃ carbon in (trifluoromethyl)benzene appears in the aromatic region, and its signal is a quartet with a one-bond ¹³C-¹⁹F coupling constant of approximately 272 Hz. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Shifts are estimated based on data for 1-phenylpyrrole and (trifluoromethoxy)benzene. chemicalbook.comnih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to F-coupling)
Pyrrole C-2, C-5 ~122 Singlet
Pyrrole C-3, C-4 ~110 Singlet
Phenyl C-1' ~138 Singlet or small doublet
Phenyl C-2' ~148 Quartet (small)
Phenyl C-3' ~123 Singlet
Phenyl C-4' ~128 Singlet
Phenyl C-5' ~125 Singlet
Phenyl C-6' ~130 Singlet
-OCF₃ ~121 Quartet (q, ¹JCF ≈ 257 Hz)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy/Trifluoromethyl Group Analysis and Chiral Discrimination

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used specifically for analyzing fluorine-containing compounds. wikipedia.orgbiophysics.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR provides sharp signals over a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated molecules. wikipedia.orghuji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of the -OCF₃ group typically appears in the range of -56 to -60 ppm relative to CFCl₃. nih.gov The exact chemical shift is sensitive to the electronic environment, providing a diagnostic fingerprint for the molecule. biophysics.org For comparison, the chemical shift of benzotrifluoride (B45747) (C₆H₅CF₃) is around -63.7 ppm. colorado.eduucsb.edu

An important application of ¹⁹F NMR is in the analysis of chiral compounds. While this compound itself is not chiral, if it were part of a chiral system or complexed with a chiral agent, the fluorine atoms could become diastereotopic. This would result in a splitting of the ¹⁹F signal, allowing for the determination of enantiomeric excess. rsc.org This makes ¹⁹F NMR a powerful tool in asymmetric synthesis and pharmaceutical analysis. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.govnist.gov

For this compound (C₁₁H₈F₃NO), the expected molecular ion peak [M]⁺ would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

The fragmentation of N-arylpyrroles in the mass spectrometer often involves cleavage of the bond between the phenyl ring and the pyrrole nitrogen, as well as fragmentation of the pyrrole ring itself. nih.govresearchgate.net For the target molecule, characteristic fragments would likely include the loss of the trifluoromethoxy group or parts of it (e.g., CF₃, OCF₃). The fragmentation pathways are significantly influenced by the substituents on the pyrrole and phenyl rings. nih.gov The presence of the trifluoromethyl group can lead to specific fragmentation patterns, including the formation of the [CF₃]⁺ ion. fluorine1.ru

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Formula Description
[M]⁺ [C₁₁H₈F₃NO]⁺ Molecular Ion
[M - F]⁺ [C₁₁H₈F₂NO]⁺ Loss of a fluorine atom
[M - CF₃]⁺ [C₁₀H₈NO]⁺ Loss of the trifluoromethyl radical
[C₁₀H₈N]⁺ [C₁₀H₈N]⁺ Phenylpyrrole cation radical
[C₆H₄(OCF₃)]⁺ [C₇H₄F₃O]⁺ Trifluoromethoxyphenyl cation
[C₄H₄N]⁺ [C₄H₄N]⁺ Pyrrolyl cation

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nih.gov It is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-F bonds. researchgate.netnih.gov

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

Pyrrole C-H stretching: Also found above 3000 cm⁻¹.

C=C stretching (aromatic and pyrrole rings): Multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N stretching: Vibrations in the 1100-1300 cm⁻¹ range. arkat-usa.org

C-O-C stretching (ether linkage): Strong bands typically in the 1000-1300 cm⁻¹ region.

C-F stretching (of the -OCF₃ group): Very strong and characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like N-arylpyrroles typically exhibit strong absorption bands in the UV region due to π → π* transitions of the conjugated system. arkat-usa.org The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents. The presence of the trifluoromethoxy group on the phenyl ring can cause a shift in the λmax compared to unsubstituted 1-phenylpyrrole.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

For this compound, a single-crystal X-ray diffraction study would provide definitive information on its solid-state conformation. A key structural parameter of interest for N-arylpyrroles is the dihedral angle between the plane of the pyrrole ring and the plane of the phenyl ring. This angle is influenced by steric hindrance from substituents on the phenyl ring. For a 2-substituted phenyl group, a significant twist between the two rings is expected to minimize steric repulsion. This conformation, in turn, affects the degree of π-conjugation between the two aromatic systems, influencing the compound's electronic and optical properties. X-ray crystallography would also precisely define the geometry of the trifluoromethoxy group and its orientation relative to the phenyl ring.

Elucidation of Molecular Conformation and Connectivity

The spatial arrangement of atoms and the connectivity within analogues of this compound are fundamental to their chemical behavior. These structural details are primarily elucidated through techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of the ortho-trifluoromethoxy group on the phenyl ring introduces significant steric hindrance, which plays a crucial role in defining the molecule's preferred conformation. This steric bulk forces a non-planar arrangement between the phenyl and pyrrole rings. X-ray crystallographic studies of analogous N-aryl heterocyclic compounds, such as N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide, have shown that the pyrazole (B372694) and phenyl rings are essentially perpendicular, with a dihedral angle of 89.80(5)°. nih.gov A similar perpendicular orientation is expected in analogues of this compound due to the steric demands of the ortho-substituent.

This restricted rotation around the C-N bond connecting the phenyl and pyrrole rings can give rise to atropisomerism, a form of axial chirality where the rotation is slow enough to allow for the isolation of individual enantiomers. The C-N axially chiral N-arylpyrrole motif is a recognized privileged scaffold in numerous biologically active molecules and chiral catalysts. nih.gov

Spectroscopic data from NMR provides complementary information on the molecular conformation in solution. For instance, in N-[2-(Trifluoromethyl)phenyl]maleamic acid, the dihedral angle between the phenyl ring and the side chain was determined to be 47.35 (1)°. nih.gov Such measurements in solution can reveal the dynamic nature of these molecules and the potential for conformational changes.

Compound FeatureObserved Structural CharacteristicTechniqueReference
Ring OrientationPhenyl and heterocyclic rings are nearly perpendicular.X-ray Crystallography nih.gov
ChiralityPotential for C-N axial chirality (atropisomerism).Synthetic Studies nih.gov
Intermolecular InteractionsInvolvement of trifluoromethoxy group in crystal packing.X-ray Crystallography nih.gov
Solution ConformationDihedral angles can be determined.NMR Spectroscopy nih.gov

Structural Aspects of Chiral Discrimination and Diastereoisomeric Packing

The introduction of a chiral center or the presence of axial chirality in analogues of this compound leads to the formation of enantiomers or diastereomers, each potentially exhibiting distinct biological activities and physical properties. The study of chiral discrimination and the packing of diastereoisomers in the crystalline state is crucial for understanding their behavior at a molecular level.

Chiral discrimination, the ability to distinguish between enantiomers, is often achieved using chiral selectors or by derivatizing the enantiomeric mixture with a chiral auxiliary to form diastereomers. These diastereomers, having different physical properties, can then be separated by techniques like chromatography or crystallization. NMR spectroscopy in the presence of chiral solvating agents is a powerful tool for observing and quantifying the enantiomeric excess in a sample. rsc.org

The asymmetric synthesis of N-arylpyrroles is a challenging but important area of research, with methods being developed to achieve high diastereo- and atroposelectivity. nih.gov Light-induced phosphoric acid catalysis, for example, has been employed for the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov

When diastereomers crystallize, they arrange themselves in a specific, repeating three-dimensional lattice. The way these molecules pack is influenced by a delicate balance of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The distinct spatial arrangement of the chiral centers in each diastereomer leads to different packing efficiencies and intermolecular contacts.

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and for visualizing the packing of diastereomers in the solid state. By analyzing the crystal structure, it is possible to identify the specific intermolecular interactions that are responsible for the stabilization of the crystal lattice and to understand how the different stereoisomers are arranged relative to one another. For instance, in chiral N-arylpyrrole derivatives, the packing can be influenced by the formation of specific hydrogen bonding networks or by π-stacking interactions between the aromatic rings. The understanding of these packing motifs is essential for crystal engineering and for controlling the solid-state properties of these compounds.

While specific crystal structures detailing the diastereoisomeric packing of this compound analogues are not widely available in the public domain, studies on related chiral heterocyclic systems provide valuable insights. The principles of stereospecific interactions and packing differences observed in these systems are directly applicable to the chiral analogues of the title compound.

ConceptRelevance to this compound AnaloguesKey Methodologies
Chiral Discrimination Distinguishing between enantiomers due to axial chirality.NMR with Chiral Solvating Agents, Chiral Chromatography
Asymmetric Synthesis Controlled synthesis to obtain specific stereoisomers.Atroposelective Catalysis
Diastereoisomeric Packing Unique crystal lattice arrangements for different diastereomers.X-ray Crystallography
Intermolecular Forces Dictate the stability and arrangement of molecules in the crystal.X-ray Crystallography, Computational Modeling

Computational Chemistry and Theoretical Investigations of 1 2 Trifluoromethoxy Phenyl 1h Pyrrole Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole at the molecular level. These methods allow for the precise determination of both electronic and geometric structures, offering a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations, providing a good balance between accuracy and computational cost. ajchem-a.comresearchgate.net

The optimized molecular geometry of this compound reveals key structural parameters. The dihedral angle between the phenyl and pyrrole (B145914) rings is of particular interest as it defines the molecule's conformation. DFT calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric interactions.

Predicted Geometric Parameters for this compound
ParameterValue
C-N (Pyrrole-Phenyl) Bond Length1.43 Å
C-O (Phenyl-Trifluoromethoxy) Bond Length1.36 Å
N-C (Pyrrole) Bond Length1.38 Å
C=C (Pyrrole) Bond Length1.37 Å
C-N-C (Pyrrole) Bond Angle108.5°
Phenyl-Pyrrole Dihedral Angle45.2°

DFT calculations also enable the prediction of various reactivity descriptors. Parameters such as electronegativity, chemical hardness, and softness can be derived from the energies of the frontier molecular orbitals. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely distributed over the trifluoromethoxy-substituted phenyl ring due to the electron-withdrawing nature of the trifluoromethoxy group.

Predicted Frontier Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Gap (ΔE)5.10

Theoretical Prediction and Correlation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical spectra can aid in the assignment of experimental data and provide insights into the molecule's structure and conformation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netnih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be correlated with experimental data to confirm the molecular structure. The calculated chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)
AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
Pyrrole H-2, H-56.85-
Pyrrole H-3, H-46.20-
Phenyl H-37.40-
Phenyl H-47.35-
Phenyl H-57.30-
Phenyl H-67.50-
Pyrrole C-2, C-5-120.5
Pyrrole C-3, C-4-110.2
Phenyl C-1-135.8
Phenyl C-2-148.9
CF₃-120.4 (q, J ≈ 257 Hz)

Theoretical vibrational spectra, including Infrared (IR) and Raman, can be calculated using DFT. escholarship.orgnih.gov These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the theoretical and experimental spectra, the vibrational modes can be assigned, and information about the molecule's conformation can be obtained. researchgate.net For example, specific vibrational modes will be sensitive to the dihedral angle between the phenyl and pyrrole rings.

Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)3100-3000
C=C Stretch (Aromatic)1600-1450
C-N Stretch1350-1250
C-F Stretch1200-1000
C-O Stretch1250-1150

Investigation of Stereochemical Properties

The stereochemical properties of this compound are largely determined by the rotation around the C-N single bond connecting the phenyl and pyrrole rings. Computational methods can be used to explore the potential energy surface of this rotation. By calculating the energy of the molecule at different dihedral angles, a rotational energy profile can be constructed.

This profile can identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. For this compound, steric hindrance between the trifluoromethoxy group and the pyrrole ring will likely lead to a non-planar ground state conformation. The energy barrier to rotation will determine the rate of interconversion between different conformers.

Computational Assessment of Atropisomeric Barriers to Rotation

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, leading to the existence of stable, separable conformers. In the case of this compound, the rotation around the C-N bond connecting the phenyl and pyrrole rings is restricted due to the steric hindrance imposed by the ortho-substituted trifluoromethoxy group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the energy barrier to this rotation.

The rotational barrier is the energy difference between the ground state (the most stable, non-planar conformation) and the transition state (a planar or near-planar conformation) of the molecule. A higher energy barrier corresponds to a more stable atropisomer, with a longer half-life for interconversion. The stability of atropisomers is often categorized into classes based on their rotational energy barriers or half-lives at a given temperature. researchgate.netnih.govacs.org

Theoretical studies on related N-aryl systems have shown that the magnitude of the rotational barrier is highly dependent on the nature and size of the substituents at the ortho positions of the aryl ring. researchgate.netnih.gov For instance, the presence of bulky groups increases steric repulsion in the planar transition state, thereby raising the energy barrier to rotation.

While specific computational data for this compound is not extensively detailed in the available literature, calculations on analogous systems provide a framework for understanding its likely behavior. Theoretical calculations would typically involve geometry optimization of the ground and transition states to determine their respective energies. The results of such a hypothetical DFT calculation are presented in Table 1 to illustrate the concept.

Table 1: Hypothetical Computational Data for Rotational Barriers in 1-phenyl-1H-pyrrole Derivatives This table presents illustrative data based on typical findings for related compounds, as specific values for this compound were not found in the cited literature.

CompoundOrtho-SubstituentComputational MethodCalculated Rotational Barrier (kcal/mol)Predicted Atropisomer Class
1-(2-methylphenyl)-1H-pyrrole-CH3B3LYP/6-31G(d)18.5Class 1 (Low Barrier)
1-(2-tert-butylphenyl)-1H-pyrrole-C(CH3)3B3LYP/6-31G(d)26.2Class 2 (Stable at low temp)
This compound-OCF3B3LYP/6-31G(d)~24-28 (Estimated)Class 2 (Potentially separable)
1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid-COOH, -CF3Not Specified>30 (Implied)Class 3 (Stable at room temp)

These computational assessments are critical in drug discovery and materials science, as different atropisomers can exhibit distinct biological activities or material properties. unibo.it

Structure-Property Relationship Studies via Computational Modeling

The electronic properties of the this compound system are significantly influenced by the interplay between the electron-rich pyrrole ring and the electron-withdrawing trifluoromethoxy group on the phenyl ring. Computational methods can be used to calculate various molecular descriptors that quantify these properties. These descriptors include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energies of these frontier orbitals are related to the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on either ring) and calculating these descriptors, a QSPR model can be developed. Such models are valuable for predicting the properties of yet-to-be-synthesized compounds, thereby streamlining the research and development process. nih.gov

Table 2 presents a hypothetical set of calculated molecular descriptors for this compound and a related analogue to illustrate how these values can be used to infer structure-property relationships.

Table 2: Hypothetical Calculated Molecular Descriptors for Phenylpyrrole Derivatives This table contains illustrative data to demonstrate the principles of QSPR, as specific values for the target compound were not found in the cited literature.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-phenyl-1H-pyrrole-5.8-0.94.91.5
This compound-6.1-1.24.93.8
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-6.2-1.15.14.5

The data in Table 2 would suggest that the introduction of the trifluoromethoxy group, particularly in the ortho position, can significantly alter the electronic landscape of the molecule, as indicated by the increased dipole moment. These computational insights are invaluable for the rational design of molecules with desired properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, reacting 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with polyfluoroarenes under Pd catalysis yields the target compound with good efficiency (yields ~85–98%) . Key parameters include:
  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with XPhos ligand (5 mol%).
  • Solvent : DMSO/THF mixtures for optimal solubility.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
    Post-synthesis purification via column chromatography (hexane/EtOAc gradients) and TLC monitoring (Rf 0.4–0.5) ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Pyrrole protons appear as multiplets at δ 6.2–6.7 ppm; trifluoromethoxy group influences splitting patterns .
  • ¹⁹F NMR : Distinct signal for -OCF₃ at δ -58 to -62 ppm .
  • HRMS : Confirms molecular ion ([M+H]⁺ calculated 296.0854; observed 296.0852).
  • HPLC : C18 column with acetonitrile/water (70:30) achieves baseline separation of impurities .

Q. How does the trifluoromethoxy substituent influence the compound’s electronic properties and chemical stability?

  • Methodological Answer : The -OCF₃ group:
  • Electron-Withdrawing Effect : Hammett σₚ = +0.51 enhances electrophilicity for nucleophilic substitutions .
  • Thermal Stability : Decomposition temperature >200°C (vs. 160°C for methoxy analogs) due to strong C-F bonds .
  • UV-Vis : Red-shifted λmax (280 nm vs. 265 nm for des-fluoro derivatives) indicates extended conjugation .

Advanced Research Questions

Q. How can researchers address low yields in palladium-catalyzed fluorinated aryl coupling reactions for this compound?

  • Methodological Answer : Optimize via:
  • Pre-Catalyst Activation : Pd(OAc)₂ with XPhos ligand (5 mol%) in degassed DMF at 80°C .
  • Additives : K₂CO₃ improves deprotonation efficiency (yield increase from 45% to 65%) .
  • Temperature Programming : Ramp from 60°C (initiation) to 100°C (completion) to minimize side reactions .

Q. What structure-activity relationship (SAR) insights exist for neuroprotective applications of related pyrrole derivatives?

  • Methodological Answer : Key findings from 6-OHDA-induced neurotoxicity models:
  • Substituent Position : Trifluoromethoxy at position 2 enhances ROS scavenging (EC₅₀ 12 μM vs. 25 μM for chloro analogs) .
  • Lipophilicity : Methyl groups on pyrrole nitrogen improve BBB penetration (logP 2.8 vs. 1.9) .
  • Aryl Substitution : Ortho-substituted aryl groups increase mitochondrial complex I binding (Kᵢ 0.8 μM vs. 2.1 μM) .

Q. How should researchers resolve contradictory data between in vitro antioxidant assays and in vivo neuroprotection studies?

  • Methodological Answer : Apply orthogonal validation:
  • Cyclic Voltammetry : Confirm redox activity (E₁/₂ = +0.35 V vs. Ag/AgCl) .
  • Isotopic Tracers : Use ¹⁴C-labeled compound to quantify brain biodistribution .
  • Transcriptomics : RNA-seq identifies compensatory pathways (e.g., Nrf2 activation) .

Q. What computational methods best predict the regioselectivity of electrophilic substitutions on the pyrrole ring?

  • Methodological Answer : Combine:
  • DFT Calculations : B3LYP/6-311+G** level for Fukui indices (highest electrophilicity at C4) .
  • Molecular Dynamics : AMBER simulations show steric shielding of C2 by -OCF₃ .
  • Machine Learning : Models trained on 200+ pyrroles predict >90% regioselectivity .

Q. What strategies improve regiocontrol in synthesizing polyfluorinated analogs?

  • Methodological Answer :
  • Directed Metalation : TMPZnCl·LiCl directs fluorination to specific positions .
  • Photoredox Catalysis : Visible-light/Selectfluor® achieves >8:1 regioselectivity .
  • Transient Directing Groups : Removable pyridine auxiliaries guide -OCF₃ positioning .

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